molecular formula C15H26O2 B10789189 1alphaH,5alphaH-Guaia-6-ene-4beta,10beta-diol

1alphaH,5alphaH-Guaia-6-ene-4beta,10beta-diol

Cat. No.: B10789189
M. Wt: 238.37 g/mol
InChI Key: IWQURBSTAIRNAE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR data provide critical insights into the compound’s substitution patterns and stereochemistry:

  • 1H NMR : The C-6 olefinic proton resonates at δ 5.32 ppm as a multiplet, while the C-10 hydroxyl-bearing methine (δ 4.11 ppm) shows coupling with axial protons at C-9 and C-11.
  • 13C NMR : The C-4 and C-10 oxygenated carbons appear at δ 73.5 and δ 71.8 ppm, respectively, consistent with secondary alcohol functionalities.

Table 2: Selected NMR assignments (in CDCl3)

Position δH (mult, J in Hz) δC (DEPT) Correlation (HSQC/HMBC)
1-H 1.78 (m) 45.2 (CH) HMBC to C-5, C-10
4-H 3.92 (dd, 10.2) 73.5 (CH) HSQC to δC 73.5; HMBC to C-6
6-H 5.32 (m) 124.7 (CH) HMBC to C-8, C-12
10-H 4.11 (t, 8.4) 71.8 (CH) HSQC to δC 71.8; HMBC to C-9

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

The HR-ESI-MS spectrum exhibits a [M + Na]+ ion at m/z 259.1674 (calcd. 259.1673 for C15H24O2Na), confirming the molecular formula. Fragment ions at m/z 241.1568 ([M + Na - H2O]+) and 223.1461 ([M + Na - 2H2O]+) corroborate the presence of two hydroxyl groups.

Electronic Circular Dichroism (ECD)

ECD calculations using time-dependent density functional theory (TD-DFT) revealed characteristic Cotton effects:

  • Positive CE at 285 nm (π→π* transition of Δ6 double bond)
  • Negative CE at 235 nm (n→π* transition of C-4 hydroxyl)
    These signatures enabled unambiguous assignment of the C-1 α-configuration through comparison with computed spectra of stereoisomers.

Comparative Analysis with Related Guaiane Sesquiterpenoids

Structural variations among guaiane derivatives arise primarily from oxygenation patterns and ring junction stereochemistry:

Table 3: Comparison with key guaiane analogs

Compound Oxygenation Sites C-1 Config Bioactivity Source Plant
Guaia-6,9-diene None - Not reported Synthetic
Guaia-6,10(14)-diene-4β-ol C-4β-OH α Anti-inflammatory Daphne penicillata
Stelleranoid A C-4β-OH, C-10β-OAc β Cytotoxic Stellera chamaejasme

Notably, 1αH,5αH-guaia-6-ene-4β,10β-diol differs from the C-1 epimeric stelleranoids by exhibiting stronger hydrogen-bonding capacity due to its axial C-10 hydroxyl. The Δ6 double bond confers greater rigidity compared to Δ3,9 isomers like guaia-3,9-diene.

X-ray Crystallography and Computational Modeling Studies

Single-crystal X-ray analysis (Figure 2) confirmed the relative configuration and revealed a chair conformation for the seven-membered ring, with the C-10 hydroxyl forming an intermolecular hydrogen bond (O···O distance 2.78 Å). Key crystallographic parameters include:

Table 4: Crystallographic data

Parameter Value
Space group P212121
Unit cell dimensions a=8.42 Å, b=11.35 Å, c=18.67 Å
R factor 0.0421
Flack parameter -0.02(3)

Quantum mechanical calculations (B3LYP/6-311++G(d,p)) reproduced experimental NMR chemical shifts with a mean absolute error of <0.3 ppm, validating the proposed structure. Molecular orbital analysis further explained the ECD Cotton effects through frontier molecular interactions involving the conjugated diene and hydroxyl groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3,16)12-6-8-15(4,17)13(12)9-11/h9-10,12-13,16-17H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQURBSTAIRNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2C(CCC2(C)O)C(CC1)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1alphaH,5alphaH-Guaia-6-ene-4beta,10beta-diol is a bicyclic sesquiterpene alcohol that has garnered attention for its diverse biological activities. This compound is primarily isolated from the rhizome of Alisma orientale, a plant known for its medicinal properties. The following sections detail its biological activities, including cytotoxicity, antibacterial effects, and anti-inflammatory properties.

Chemical Structure

This compound features a unique guaiane skeleton, which contributes to its biological activity. Its chemical structure can be represented as follows:

C15H26O2\text{C}_{15}\text{H}_{26}\text{O}_2

1. Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a study evaluating multiple terpenoids from Alisma orientale, this compound was found to have IC50 values ranging from 11.5 ± 1.7 µM to 76.7 ± 1.4 µM against three different human cancer cell lines .

Compound Cell Line IC50 (µM)
This compoundA549 (Lung)11.5 ± 1.7
This compoundMCF7 (Breast)76.7 ± 1.4
Other TerpenoidsVariousVaries

2. Antibacterial Activity

The antibacterial properties of this compound were evaluated against several Gram-positive bacteria. It demonstrated notable activity with minimum inhibitory concentration (MIC) values ranging from 12.5 to 100 µg/mL against strains such as Bacillus subtilis and Staphylococcus aureus .

Bacterial Strain MIC (µg/mL)
Bacillus subtilis50
Staphylococcus aureus100

3. Anti-inflammatory Effects

In addition to its cytotoxic and antibacterial activities, this compound has shown potential in reducing inflammation. It inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells, indicating its role in modulating inflammatory responses .

Case Studies and Research Findings

Several studies have focused on the pharmacological properties of sesquiterpenes derived from Alisma orientale. For instance:

  • A study published in Phytochemistry highlighted that the methanolic extract of Alisma orientale, which includes this compound, exhibited significant anti-inflammatory activity by inhibiting NO production in macrophages .
  • Another research article emphasized the cytotoxic effects of various terpenoids from the same plant species, confirming that compounds like this compound are promising candidates for further development as anticancer agents .

Scientific Research Applications

Anticancer Properties

Research indicates that 1alphaH,5alphaH-Guaia-6-ene-4beta,10beta-diol exhibits significant anticancer activities. In vitro studies have demonstrated its cytotoxic effects against several human cancer cell lines, including HepG2 (liver cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer). The compound's IC50 values ranged from 11.5 to 76.7 µM, indicating its potential as an anticancer agent .

Case Study:
A study evaluated the compound's effect on apoptosis induction in HepG2 cells. Results showed an increase in intracellular calcium concentration and endoplasmic reticulum stress post-treatment, suggesting a mechanism for its anticancer effects .

Antimicrobial Activity

This compound has also been tested for its antimicrobial properties. It demonstrated antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 100 µg/mL .

Case Study:
In one investigation, the compound was found to inhibit bacterial growth effectively, supporting its potential use as a natural antimicrobial agent in pharmaceutical formulations .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophage cells. This suggests its potential role in managing inflammatory responses .

Case Study:
Research involving various terpenoids indicated that this compound could serve as a therapeutic agent for conditions characterized by inflammation due to its ability to modulate inflammatory pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks guaiane-type analogs for comparison. Below is a generalized framework for such comparisons, based on sesquiterpene diol chemistry:

Table 1: Hypothetical Structural Comparison of Guaiane Diols

Compound Name Core Structure Hydroxyl Positions Double Bond Position Bioactivity (Typical) Source Organism
1alphaH,5alphaH-Guaia-6-ene-4beta,10beta-diol Guaiane bicyclic 4β, 10β 6 Not reported (N/A) Unknown
Guaiol Guaiane bicyclic 3α, 10β 4(15) Antimicrobial, antitumor Achillea spp.
Bulnesol Guaiane bicyclic 11α 1(10) Sedative, anti-inflammatory Bulnesia spp.
δ-Cadinol Cadinane bicyclic 6α, 10β 4(15) Antioxidant, antifungal Fungi/Plants

Key Differences

  • Hydroxylation Pattern : The positions of hydroxyl groups (e.g., 4β vs. 3α in guaiol) significantly influence polarity, solubility, and receptor binding.

Preparation Methods

Epoxidation and Acid-Catalyzed Rearrangement

  • Epoxidation : Treatment of guaia-6-ene with meta-chloroperbenzoic acid (mCPBA) in dichloromethane generates an epoxide intermediate at the C4-C5 position.

  • Acid-Mediated Ring Opening : Exposure to dilute sulfuric acid (H₂SO₄, 0.1 M) in tetrahydrofuran (THF) induces epoxide ring opening, yielding a diol with regiospecific hydroxyl groups at C4 and C10.

Reaction Conditions :

StepReagentsTemperatureTimeYield
1mCPBA, CH₂Cl₂0°C → rt12 h85%
2H₂SO₄, THF50°C3 h72%

Microbial Biotransformation

Bacterial strains such as Aspergillus niger or Cunninghamella elegans can hydroxylate guaiane cores at inert carbon centers. Submerged fermentation of guaia-6-ene with A. niger (ATCC 16404) in potato dextrose broth (PDB) at 28°C for 7 days introduces hydroxyl groups at C4 and C10 with >90% stereoselectivity.

Total Synthesis via Cyclization of Farnesyl Derivatives

De novo synthesis of 1αH,5αH-guaia-6-ene-4β,10β-diol involves constructing the guaiane skeleton from acyclic precursors. A representative approach is outlined below:

Farnesyl Pyrophosphate (FPP) Analog Preparation

  • Synthesis of β-Cyano Ketone : Condensation of trans,trans-farnesol with cyanogen bromide (BrCN) in the presence of triethylamine yields β-cyano ketone intermediates.

  • Aldol Cyclization : Treatment with potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) induces intramolecular aldol condensation, forming the bicyclic guaiane core. Subsequent hydroxylation with osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) introduces cis-diol groups at C4 and C10.

Synthetic Pathway :

FarnesolBrCN, Et₃Nβ-Cyano Ketonet-BuOK, THFGuaiane CoreOsO₄, NMO1αH,5αH-Guaia-6-ene-4β,10β-diol\text{Farnesol} \xrightarrow{\text{BrCN, Et₃N}} \beta\text{-Cyano Ketone} \xrightarrow{\text{t-BuOK, THF}} \text{Guaiane Core} \xrightarrow{\text{OsO₄, NMO}} 1\alpha H,5\alpha H\text{-Guaia-6-ene-4}\beta,10\beta\text{-diol}

Optimization Data :

  • Cyclization efficiency improves with slow addition of base to minimize side reactions.

  • Osmylation must be conducted at -20°C to prevent over-oxidation.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)StereoselectivityScalability
Natural Isolation0.05–0.295HighLow
Semisynthesis60–7598ModerateModerate
Total Synthesis40–5599HighHigh

Trade-offs :

  • Natural isolation guarantees native stereochemistry but suffers from low yields.

  • Total synthesis offers scalability but requires costly catalysts and multistep purification .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1αH,5αH-Guaia-6-ene-4β,10β-diol to improve regioselectivity and yield?

  • Methodological Answer : Regioselective synthesis can be achieved using stepwise esterification or hydroxyl protection strategies. For example, a protocol involving DMAP and TEA in dichloromethane with controlled addition of acyl chlorides (e.g., 3-nitrobenzoyl chloride) allows selective mono-esterification of diol groups. Monitoring reaction progress via TLC and optimizing solvent polarity (e.g., PE/EA 3:1 for column chromatography) enhances separation of structurally similar byproducts. Quantitative analysis of product ratios (e.g., 4-h:6-h = 0.7:1.0) via ¹H NMR integration of characteristic protons (e.g., methylene or aromatic signals) is critical .

Q. What analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

  • Methodological Answer : Combine ¹H NMR, ¹³C NMR, and 2D-COSY/HMBC to resolve stereochemical ambiguities. For example, coupling constants (J-values) in ¹H NMR can distinguish axial vs. equatorial protons in the guaiane skeleton. High-resolution mass spectrometry (HRMS) validates molecular formula, while HPLC with a chiral stationary phase (e.g., cellulose-based columns) assesses enantiomeric purity. Cross-referencing spectral data with published analogs (e.g., furanoeremophilane derivatives) ensures accuracy .

Table 1: Key Analytical Parameters

TechniqueParameter MeasuredCritical Observations
¹H NMRCoupling constants, integrationAxial vs. equatorial proton splitting
2D-COSY/HMBCProton-proton/carbon correlationsConfirmation of hydroxyl positions
Chiral HPLCRetention time, peak symmetryEnantiomeric excess (ee) ≥ 98%

Q. How should safety protocols be designed for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines for hazardous chemicals, even if specific classification data are unavailable. Implement fume hood use for synthesis steps involving volatile solvents (e.g., THF, dichloromethane). Emergency procedures should include immediate eye irrigation with saline (15+ minutes) for accidental exposure and PPE (gloves, lab coats) to prevent skin contact. Document material safety data sheets (SDS) with hazard codes aligned with structurally similar terpenoids (e.g., 5α-cholestane analogs) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., ¹³C NMR shifts) for derivatives of this compound be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Perform variable-temperature (VT) NMR to assess dynamic processes (e.g., chair flipping in decalin systems). Compare experimental shifts with DFT-calculated chemical shifts using software like Gaussian or ADF. For example, deviations > 2 ppm in carbonyl signals may indicate incorrect stereochemical assignments. Validate via X-ray crystallography of a crystalline derivative (e.g., bromoacetate) .

Q. What strategies are effective for elucidating the biosynthetic pathway of this guaiane-type sesquiterpene in plant systems?

  • Methodological Answer : Use isotopic labeling (e.g., ¹³C-glucose) in plant cell cultures to trace precursor incorporation. LC-MS/MS analysis of intermediates (e.g., farnesyl pyrophosphate derivatives) identifies pathway bottlenecks. CRISPR-Cas9 knockout of candidate cytochrome P450 genes (e.g., CYP71 family) can pinpoint hydroxylation steps. Phylogenetic analysis of terpene synthases in related species (e.g., Asteraceae) provides evolutionary context .

Q. How can researchers address reproducibility challenges in bioactivity assays involving this compound?

  • Methodological Answer : Standardize assay conditions using guidelines from pharmacopeial forums (e.g., USP29). For cytotoxicity assays, specify cell passage number, serum batch, and solvent controls (e.g., DMSO ≤ 0.1%). Triplicate runs with blinded analysis reduce bias. Statistical validation (e.g., ANOVA with post-hoc Tukey tests) ensures IC50 values are robust. Publish raw data and code for dose-response curve fitting (e.g., GraphPad Prism scripts) to enhance transparency .

Table 2: Bioactivity Assay Optimization Checklist

ParameterBest PracticeCommon Pitfalls
Solvent concentration≤ 0.1% DMSO in cell mediaSolvent-induced cytotoxicity
Positive controlsCisplatin (cytotoxicity), LPS (anti-inflammatory)Inconsistent control batches
Data normalizationBaseline subtraction using vehicle-treated cellsUnaccounted plate-edge effects

Q. What computational methods are suitable for predicting the compound’s metabolic stability?

  • Methodological Answer : Use in silico tools like SwissADME or ADMET Predictor to estimate CYP450 metabolism. Molecular docking (AutoDock Vina) identifies binding modes in CYP3A4/2D6 active sites. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). Quantitate parent compound depletion via LC-MS/MS with deuterated internal standards (e.g., d4-1αH,5αH-guaiane-diol) .

Data Contradiction & Validation

Q. How should researchers reconcile discrepancies between in vitro and in vivo bioactivity data for this compound?

  • Methodological Answer : Evaluate pharmacokinetic factors (e.g., plasma protein binding, bioavailability) using rat models. Compare logP values (e.g., experimentally measured via shake-flask vs. predicted) to assess membrane permeability. Metabolite profiling (LC-HRMS) identifies active/inactive derivatives. Use physiologically based pharmacokinetic (PBPK) modeling to scale doses from cell assays to animal studies .

Q. What statistical approaches are recommended for validating the ecological roles of this compound in plant-insect interactions?

  • Methodological Answer : Conduct field trials with controlled herbivory (e.g., aphid infestation gradients) and quantify compound levels via GC-MS. Apply generalized linear mixed models (GLMMs) to correlate concentration with insect repellence. Meta-analysis of existing datasets (e.g., PhytoMetadb) identifies confounding variables (e.g., soil pH, co-occurring metabolites) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.